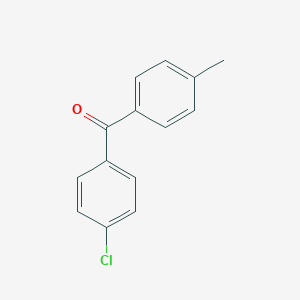

4-Chloro-4'-methylbenzophenone

説明

4-Chloro-4’-methylbenzophenone (CAS: Not explicitly provided; molecular formula: C₁₄H₁₁ClO) is a substituted benzophenone featuring a chlorine atom at the para position of one phenyl ring and a methyl group at the para position of the other. This compound is widely utilized in organic synthesis, particularly as a precursor in pharmaceutical intermediates and photochemical studies. Its synthesis often involves cross-coupling reactions, such as the microwave-assisted Cu-catalyzed coupling of 4-chlorophenyl boronic acid with S-2-(1-(methoxyimino)ethyl)phenyl 4-methylbenzothioate, achieving a high yield of 91% . Notably, its photochemical reactivity, including benzopinacol formation under specific conditions, has been extensively documented .

特性

IUPAC Name |

(4-chlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIBPIAKCVDXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202240 | |

| Record name | Benzophenone, 4-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-79-9 | |

| Record name | 4-Chloro-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5395-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 4-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-4'-methylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV7GJ3H7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. One common method involves the reaction of 4-chlorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-4’-methylbenzophenone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .

化学反応の分析

Types of Reactions: 4-Chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: Formation of 4-chloro-4’-methylbenzoic acid.

Reduction: Formation of 4-chloro-4’-methylbenzyl alcohol.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

科学的研究の応用

4-Chloro-4’-methylbenzophenone has diverse applications in scientific research:

作用機序

The mechanism of action of 4-Chloro-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structural modifications. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups (EWGs): The presence of -Cl, -F, or -NO₂ increases molecular polarity and boiling points (e.g., 4-Chloro-4’-fluorobenzophenone: 339.8°C) compared to alkyl-substituted derivatives .

- Hydrogen Bonding: 4-Chloro-4’-hydroxybenzophenone’s -OH group enables intermolecular hydrogen bonding, influencing its crystallinity and solubility .

- Chain vs. Aromatic Substitution: 4-Chloro-4’-fluorobutyrophenone, with a butyrophenone chain, exhibits lower molecular weight and distinct physical properties (e.g., liquid state at room temperature) compared to fully aromatic analogs .

Industrial and Pharmacological Relevance

- 4-Chloro-4’-methylbenzophenone: Valued in API synthesis (e.g., antihistamines) due to its stability and reactivity .

- 4-Chloro-4’-fluorobutyrophenone: Critical intermediate in antipsychotic drugs (e.g., ciproxifan precursors) .

- 4-Chloro-4’-hydroxybenzophenone: Used to calibrate HPLC/LC-MS methods for fenofibrate quality control .

生物活性

4-Chloro-4'-methylbenzophenone (4-CMBP) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its benzophenone structure, which includes a chlorine atom at the para position and a methyl group attached to one of the phenyl rings. Its chemical formula is , with a molecular weight of 236.69 g/mol. The presence of halogen substituents enhances its lipophilicity, affecting its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of 4-CMBP primarily involves interactions with various biological targets, particularly in the context of enzyme inhibition and protein-ligand interactions. It has been studied for its potential applications in medicinal chemistry and toxicology.

- Enzyme Inhibition : 4-CMBP acts as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate catalysis. This mechanism is crucial for understanding its pharmacological potential.

- Protein-Ligand Interactions : The compound's structure allows it to interact with specific proteins, influencing various metabolic pathways.

Toxicological Studies

Recent studies have highlighted the toxicological profile of 4-CMBP, indicating potential risks associated with its use:

- Acute Toxicity : In silico methods have predicted an LD50 value ranging from 169.97 mg/kg to 345.38 mg/kg, suggesting moderate acute toxicity levels .

- Genotoxicity : Preliminary assessments indicate a moderate risk of DNA damage, necessitating further investigation into its genotoxic potential .

- Organ-Specific Effects : A structured analysis revealed varying probabilities of adverse effects on different organ systems:

| Organ System | Probability of Adverse Effects (%) |

|---|---|

| Gastrointestinal | 90% |

| Lungs | 80% |

| Cardiovascular | 39% |

| Blood | 33% |

| Kidneys | 15% |

| Liver | 17% |

This table illustrates the varying degrees of risk associated with exposure to 4-CMBP across different organ systems .

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that 4-CMBP inhibits specific enzymes involved in metabolic processes. For instance, studies on cytochrome P450 enzymes revealed that the compound can alter metabolic pathways, potentially leading to drug-drug interactions .

- Pharmacological Applications : Investigations into the compound's potential as a pharmaceutical agent have shown promise in developing drugs targeting specific diseases. The structural characteristics of 4-CMBP allow it to serve as a lead compound in drug design .

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-4'-methylbenzophenone in laboratory settings?

The compound is typically synthesized via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with toluene derivatives under catalytic Lewis acids (e.g., AlCl₃). Optimized conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions like over-acylation. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-Cl (~600–800 cm⁻¹) stretches. Overlapping peaks from methyl groups require deconvolution .

- NMR : ¹H NMR reveals methyl protons (~2.4 ppm) and aromatic splitting patterns, while ¹³C NMR confirms carbonyl (190–200 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and isotopic patterns from chlorine .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is lipophilic, requiring polar aprotic solvents (e.g., DMSO, acetone) for dissolution. Stability tests under varying pH, light, and temperature (via HPLC or TLC monitoring) are critical. Store in amber vials at 4°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain substituent-directed reactivity in this compound derivatives?

The electron-withdrawing chloro group directs electrophilic substitution to the para position, while the methyl group enhances electron density on the adjacent ring. Computational studies (DFT) can model charge distribution and predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can conflicting spectroscopic data for structural isomers be resolved?

For isomers like 4-Chloro-2'-methylbenzophenone, use 2D NMR (COSY, NOESY) to differentiate coupling networks. X-ray crystallography provides definitive confirmation of crystal packing and substituent positions .

Q. What computational strategies predict the environmental toxicity of this compound?

Molecular docking with estrogen receptors (e.g., ERα) assesses endocrine disruption potential. QSAR models trained on analogous benzophenones (e.g., 4-chloro-4-hydroxybenzophenone) estimate bioaccumulation and toxicity thresholds for aquatic organisms .

Q. How do researchers address contradictions in reported biological activity data?

Validate findings using orthogonal assays:

Q. What methodologies optimize catalytic efficiency in cross-coupling reactions involving this compound?

Screen palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) in microwave-assisted conditions. Monitor reaction progress via GC-MS and optimize parameters (temperature, solvent polarity) using DoE (Design of Experiments) .

Q. How does the compound’s photostability impact its applicability in material science?

UV-Vis spectroscopy and accelerated weathering tests (QUV chambers) quantify degradation under UV exposure. Stabilizers like hindered amine light absorbers (HALS) mitigate photolytic cleavage of the carbonyl group .

Q. What advanced separation techniques resolve co-eluting impurities in HPLC analysis?

Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or UPLC with sub-2µm particles. Gradient elution (acetonitrile/water + 0.1% formic acid) enhances resolution of closely related derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。